molecular formula C7H5I3N2O2 B028091 3,5-Diamino-2,4,6-triiodobenzoic acid CAS No. 5505-16-8

3,5-Diamino-2,4,6-triiodobenzoic acid

Cat. No.: B028091
CAS No.: 5505-16-8
M. Wt: 529.84 g/mol
InChI Key: GOQCZMZLABPEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a metabolite of Diatrizoate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Given its cytotoxic and mutagenic properties , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid involves the iodination of 3,5-diaminobenzoic acid. The process typically uses sulfuric acid, potassium iodide, and hydrogen peroxide as reactants . The reaction proceeds in a solvent environment to produce a crude product, which is then ammoniated to form an ammonium salt. This salt is subsequently acidified to yield the final product .

Industrial Production Methods

The industrial production method for this compound is designed to be cost-effective and environmentally friendly. It avoids the use of toxic chlorine gas and dangerous reagents like potassium iodate, making the process safer and more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: The amino groups in the compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine chloride (ICl) for iodination and hydrogen peroxide for oxidation . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of 3,5-diaminobenzoic acid results in the formation of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-2,4,6-triiodobenzoic acid is unique due to its specific structure and properties. Its ability to act as a metabolite of diatrizoate and its use in various scientific applications make it distinct from other similar compounds .

Properties

IUPAC Name

3,5-diamino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQCZMZLABPEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67032-28-4 (hydrochloride salt)
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20203596
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-16-8
Record name 3,5-Diamino-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diamino-2,4,6-triiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 2
3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 3
3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 4
3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 5
3,5-Diamino-2,4,6-triiodobenzoic acid
Reactant of Route 6
3,5-Diamino-2,4,6-triiodobenzoic acid
Customer
Q & A

Q1: How does the structure of 3,5-diamino-2,4,6-triiodobenzoic acid contribute to its suitability as an X-ray contrast agent precursor?

A2: The presence of three iodine atoms in the molecule is key. Iodine, being a heavy atom, effectively absorbs X-rays. This property allows compounds containing this compound derivatives to attenuate X-rays passing through the body, creating contrast on radiographic images. [] The presence of amino groups allows for further modifications to enhance solubility and pharmacological properties. []

Q2: What are some specific derivatives of this compound used as X-ray contrast agents, and what are their advantages?

A3: One prominent example is diatrizoic acid (N,N′-diacetyl-3,5-diamino-2,4,6-triiodobenzoic acid). This compound, available as both sodium and methylglucamine salts, demonstrates excellent water solubility and a favorable safety profile. [] Urografin, a mixture of these salts, provides enhanced vascular contrast compared to earlier agents like Diaginol (sodium acetrizoate) and Diodone. []

Q3: Are there any challenges associated with this compound itself that necessitate its derivatization for use in X-ray imaging?

A4: Yes, this compound is known to be relatively unstable. [] This instability makes it unsuitable for direct use as an X-ray contrast agent. By converting it into more stable derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid, its stability and suitability for medical applications are significantly improved. []

Q4: How is the development of new analytical methods contributing to a better understanding of this compound and its derivatives?

A5: Researchers are actively exploring innovative analytical techniques for characterizing this compound and its degradation products. For example, novel ion-selective electrodes have shown promise in selectively detecting both diatrizoate sodium and its potentially toxic degradation product, this compound, with high sensitivity. [] This advancement allows for improved impurity profiling and stability assessments of diatrizoate-based formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.